3-Chloro-6-(cyclopropylmethoxy)pyridazine

Kinase Inhibitor CDK6 Cancer Therapeutics

Researchers targeting CDK-dependent cancers face a scarcity of potent, metabolically stable CDK1/CDK6 inhibitors with a modifiable scaffold. 3-Chloro-6-(cyclopropylmethoxy)pyridazine solves this with sub-nanomolar CDK1 affinity (Ki=0.350 nM) and potent CDK6 binding (Ki=13 nM), enabled by its rigid cyclopropylmethoxy group. • CDK1 Ki=0.350 nM - enables low-concentration functional studies • CDK6/Cyclin D3 Ki=13 nM - comparable to clinical CDK4/6 inhibitors • Reactive 3-Cl handle for rapid SAR library expansion • In stock, 98% purity, global B2B shipping available

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 1019619-79-4
Cat. No. B1416321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(cyclopropylmethoxy)pyridazine
CAS1019619-79-4
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1CC1COC2=NN=C(C=C2)Cl
InChIInChI=1S/C8H9ClN2O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2
InChIKeyWJSRYIFIFQYZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(cyclopropylmethoxy)pyridazine: Baseline Overview


3-Chloro-6-(cyclopropylmethoxy)pyridazine (CAS 1019619-79-4) is a pyridazine derivative featuring a chloro group at the 3-position and a cyclopropylmethoxy substituent at the 6-position [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting kinase enzymes . Preliminary in silico predictions and experimental binding data indicate its potential as a protein kinase inhibitor and antiproliferative agent [2].

Synthetic building block for kinase-targeted heterocyclic libraries
Reported protein kinase inhibition and antiproliferative research context
6-Cyclopropylmethoxy group enables steric differentiation in SAR studies

3-Chloro-6-(cyclopropylmethoxy)pyridazine vs. Pyridazine Ethers


Substitution of the 6-alkoxy moiety in 3-chloro-6-alkoxypyridazines profoundly alters physicochemical properties, target engagement, and cellular efficacy. The cyclopropylmethoxy group confers unique steric and electronic characteristics that influence kinase selectivity and metabolic stability compared to linear alkoxy (e.g., methoxy, ethoxy) or larger cycloalkyl ethers [1]. For instance, the rigid cyclopropyl ring restricts conformational flexibility, potentially enhancing binding to specific kinase ATP pockets, as evidenced by the compound's potent CDK6/Cyclin D3 binding affinity (Ki = 13 nM) [2]. In contrast, simpler analogs like 3-chloro-6-methoxypyridazine lack this structural constraint and exhibit different biological profiles, underscoring the critical role of the cyclopropylmethoxy group in achieving desired pharmacological outcomes .

Linear alkoxy analogs (e.g., methoxy, ethoxy) lack the cyclopropyl ring constraint, potentially shifting kinase selectivity and target engagement.

Larger cycloalkyl ethers may alter metabolic stability or aqueous solubility, affecting assay conditions.

Pyridazine ethers without the 6-cyclopropylmethoxy group may exhibit different biological profiles, requiring independent pathway validation.

Quantitative Evidence for 3-Chloro-6-(cyclopropylmethoxy)pyridazine


CDK6 Binding Potency and Selectivity

3-Chloro-6-(cyclopropylmethoxy)pyridazine demonstrates potent binding to CDK6/Cyclin D3, a critical target in cell cycle regulation and oncology. Its Ki of 13 nM [1] is comparable to clinically approved CDK4/6 inhibitors like Palbociclib (IC50 = 16 nM for CDK6) and significantly more potent than many research-grade CDK6 tool compounds. This high affinity, combined with the compound's distinct chemical scaffold, offers a valuable alternative to established chemotypes for studying CDK6 biology and overcoming resistance mechanisms [2].

CDK6 Binding
Cross-study comparable
Ki 13 nM vs Palbociclib IC50 16 nM
Supports CDK6 pathway study fit; comparator-based binding review.
Cross-study comparison; assay conditions may differ.
Kinase Inhibitor CDK6 Cancer Therapeutics

CDK1 Inhibition vs. Alkoxy Analogs

In vitro kinase inhibition assays reveal that 3-chloro-6-(cyclopropylmethoxy)pyridazine exhibits exceptional potency against Cyclin-dependent kinase 1 (CDK1), with a Ki value of 0.350 nM [1]. This activity is substantially higher than that typically observed for simpler 3-chloro-6-alkoxypyridazine derivatives, such as the methoxy or ethoxy analogs, which are generally less potent kinase inhibitors or have not been reported with sub-nanomolar CDK1 activity . The presence of the cyclopropylmethoxy group likely enhances hydrophobic interactions within the CDK1 ATP-binding pocket, contributing to this increased affinity.

CDK1 vs. Alkoxy Analogs
Class-level inference
Ki 0.350 nM vs linear alkoxy (no reported sub-nM activity)
Supports CDK1 functional assay context; alkoxy-substitution risk.
Class-level inference; alkoxy analogs not directly profiled.
CDK1 Anticancer Kinase Profiling

Predicted Broad Kinase Inhibition Profile

PASS (Prediction of Activity Spectra for Substances) analysis predicts a multifaceted kinase inhibitory profile for 3-chloro-6-(cyclopropylmethoxy)pyridazine, including significant probability for protein kinase inhibition (Pa = 0.620) and platelet-derived growth factor (PDGF) kinase inhibition (Pa = 0.499) [1]. This broad predicted activity spectrum contrasts with more specialized pyridazine derivatives, such as those solely targeting TYK2 or c-Met, which often show higher selectivity but narrower overall utility [2]. The predicted profile suggests utility in phenotypic screening or in targeting diseases driven by multiple kinases.

Predicted Kinase Profile
In silico prediction
Pa 0.620 (Protein kinase); Pa 0.499 (PDGF kinase)
Supports polypharmacology screening fit; requires experimental validation.
PASS prediction; data to verify.
Kinase Inhibitor In Silico Prediction Polypharmacology

Signal Transduction Modulation Potential

Beyond kinase inhibition, PASS analysis predicts a high probability (Pa = 0.718) that 3-chloro-6-(cyclopropylmethoxy)pyridazine acts as a signal transduction pathway inhibitor [1]. This prediction is broader than the more targeted activities (e.g., specific receptor antagonism) often observed with structurally related pyridazine derivatives. For example, certain 3,6-disubstituted pyridazines have been reported with potent but narrow anti-proliferative effects against specific cell lines (e.g., IC50 range 0.43-35.9 µM against T-47D and MDA-MB-231) [2]. The predicted broader signal transduction modulation of 3-chloro-6-(cyclopropylmethoxy)pyridazine may translate to activity across a wider range of cancer or inflammatory cell types.

Signal Transduction
In silico prediction
Pa 0.718
Supports signal transduction modulation screening context; data to verify.
PASS prediction; pathway-response context.
Signal Transduction Phenotypic Screening Cancer Biology

3-Chloro-6-(cyclopropylmethoxy)pyridazine Applications


CDK6 Oncology Research & Chemical Probe Development

Leverage its potent CDK6 binding (Ki = 13 nM) to investigate CDK6-dependent cell cycle regulation in breast cancer, leukemia, and other malignancies [1]. Use as a novel chemotype for developing chemical probes to study resistance mechanisms to FDA-approved CDK4/6 inhibitors like Palbociclib .

CDK1 Functional Studies in Cell Cycle & Viral Replication

Employ its exceptional CDK1 inhibitory activity (Ki = 0.350 nM) to dissect the role of CDK1 in mitosis, DNA damage checkpoints, and as a host factor in viral replication cycles (e.g., HIV, HSV) [2]. Its potency allows for low-concentration experiments minimizing off-target effects [1].

Phenotypic Screening for Multi-Kinase Inhibitors

Utilize the compound's predicted broad kinase inhibition profile (including protein kinases and PDGF kinase) in phenotypic screens to identify unexpected anti-cancer or anti-inflammatory activities [3]. Follow-up target deconvolution studies can reveal new kinase dependencies and therapeutic targets [4].

Synthesis of Pyridazine Heterocyclic Libraries

Capitalize on the reactive 3-chloro group for nucleophilic aromatic substitution or cross-coupling reactions to generate diverse 3-substituted pyridazine libraries . The 6-cyclopropylmethoxy group remains intact, providing a consistent pharmacophore for structure-activity relationship (SAR) exploration .

Application
Selection Property
Validation Focus
CDK6 Cell-Cycle Studies
CDK6-binding chemotype
Kinase selectivity vs. established CDK4/6 inhibitor chemotypes
CDK1 Functional Assays
CDK1 binding affinity context
CDK1 specificity & cell-cycle checkpoint endpoints
Phenotypic Kinase Screening
Predicted broad kinase inhibition
Target deconvolution & pathway-response assays
Pyridazine Library Synthesis
Reactive 3-chloro group
6-cyclopropylmethoxy pharmacophore retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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